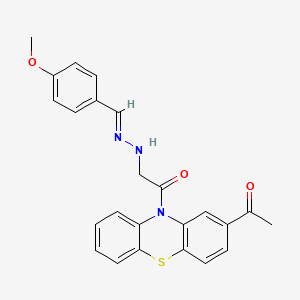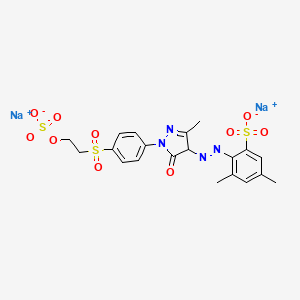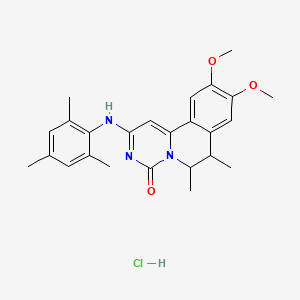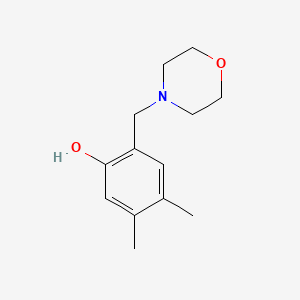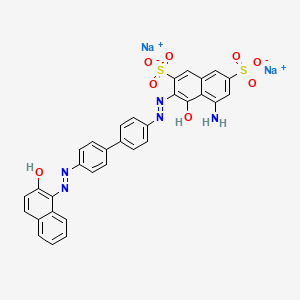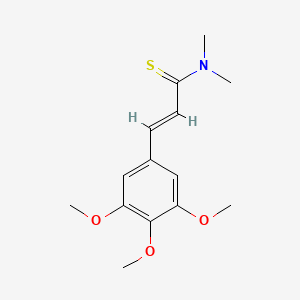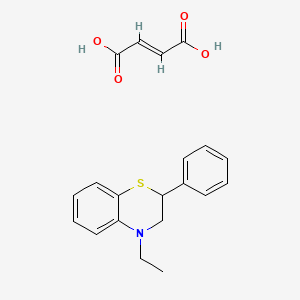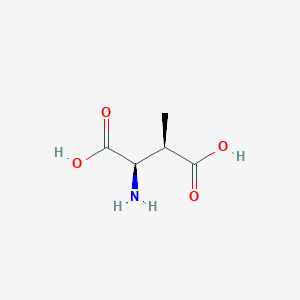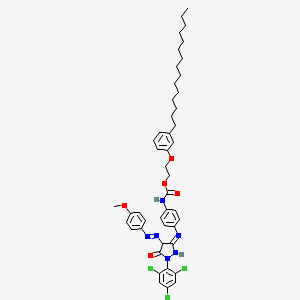
4-Keto-7-nitrotetrahydrobenz(a)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Reagents and Conditions: Common reagents used in the synthesis of such compounds include organic solvents, catalysts, and specific reactants tailored to the desired chemical structure.
Industrial Production: Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound.
Analyse Chemischer Reaktionen
CCRIS 8476 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions: The reactions often require specific conditions such as controlled temperature, pressure, and pH levels.
Major Products: The products formed from these reactions depend on the specific reactants and conditions used, leading to various derivatives and intermediates.
Wissenschaftliche Forschungsanwendungen
CCRIS 8476 has a wide range of scientific research applications, including:
Chemistry: It is used in studies related to organic synthesis, reaction mechanisms, and chemical properties.
Biology: The compound is investigated for its biological activity, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research focuses on its potential therapeutic applications and its role in understanding disease mechanisms.
Industry: CCRIS 8476 is utilized in the development of new materials, pharmaceuticals, and chemical products.
Wirkmechanismus
The mechanism of action of CCRIS 8476 involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, compounds in the CCRIS database are typically studied for their effects on cellular processes, including:
Molecular Targets: These may include enzymes, receptors, and other proteins involved in critical biological pathways.
Pathways Involved: The compound may influence pathways related to cell growth, apoptosis, and signal transduction.
Vergleich Mit ähnlichen Verbindungen
CCRIS 8476 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functions include other entries in the CCRIS database, which are studied for their carcinogenic potential and biological activity.
Uniqueness: The specific chemical structure and properties of CCRIS 8476 make it distinct, with unique applications and effects that differentiate it from other compounds.
Eigenschaften
CAS-Nummer |
272438-31-0 |
|---|---|
Molekularformel |
C18H13NO3 |
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
7-nitro-2,3-dihydro-1H-benzo[a]anthracen-4-one |
InChI |
InChI=1S/C18H13NO3/c20-17-7-3-6-13-14(17)8-9-15-16(13)10-11-4-1-2-5-12(11)18(15)19(21)22/h1-2,4-5,8-10H,3,6-7H2 |
InChI-Schlüssel |
XJTRRIGLTHKDQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CC3=C(C4=CC=CC=C4C=C23)[N+](=O)[O-])C(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2,4-Difluorophenyl)-6-fluoro-8-methoxy-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12735474.png)


